Aroxybutynin

Description

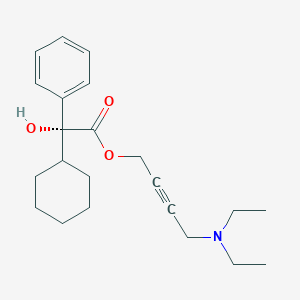

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQVNETUBQGFHX-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119618-21-2 | |

| Record name | Oxybutynin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119618212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aroxybutynin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BRQ29UUB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Considerations and Enantiomeric Isolation

Elucidation of (R)-Oxybutynin's Absolute Stereochemistry

The definitive determination of the absolute configuration of chiral molecules is fundamental to understanding their interaction with biological systems. For decades, the stereochemistry of oxybutynin (B1027) was inferred from its synthesis from chiral precursors like (R)-cyclohexylphenylglycolic acid. google.commit.edu However, a definitive crystal structure of oxybutynin hydrochloride remained elusive for approximately 50 years, primarily due to challenges with sample quality and analytical techniques. nih.gov

A breakthrough was recently achieved using microcrystal electron diffraction (MicroED). This technique successfully unveiled the experimental 3D structure of oxybutynin hydrochloride, providing an unambiguous assignment of its stereochemistry. The MicroED structure represents a significant improvement over previous models derived from powder X-ray diffraction (PXRD), which had shown inconsistencies with the known 2D chemical structure. nih.gov This advanced structural analysis has been crucial for subsequent studies, such as molecular docking investigations into the binding mechanism between (R)-Oxybutynin and the M3 muscarinic receptor (M3R), revealing key interactions and conformational changes within the receptor's binding pocket. nih.gov

Methodologies for Chiral Resolution of Racemic Oxybutynin

The separation of racemic oxybutynin into its constituent enantiomers is a critical process for both analytical and preparative purposes. This separation, known as chiral resolution, can be achieved through various techniques, primarily involving the formation of diastereomers or through chromatographic methods.

A classical and widely used method for resolving racemates of acidic or basic compounds is through the formation of diastereomeric salts. amazonaws.comcrystalpharmatech.com This technique involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility, allowing them to be separated by methods like fractional crystallization. libretexts.orglibretexts.org

In the context of oxybutynin, this resolution is often performed on its key acidic precursor, racemic cyclohexylphenylglycolic acid (CHPGA). google.com The racemic CHPGA is reacted with an enantiomerically pure chiral base. This reaction creates a pair of diastereomeric salts that can be separated. Once separated, the pure enantiomer of CHPGA is recovered by treatment with an acid. libretexts.org This optically active (R)-CHPGA is then esterified with 4-diethylamino-2-butyn-1-ol to produce the single enantiomer, (R)-Oxybutynin. google.comgoogle.com

One patented method details the use of D-valine alkyl esters as resolving agents for racemic CHPGA, leading to the preparation of (R)-Oxybutynin hydrochloride with high enantiomeric purity (greater than 99%). google.com

Chromatographic methods offer a powerful and direct means of separating enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for oxybutynin enantioseparation. mdpi.comfigshare.com Polysaccharide-based CSPs are frequently employed due to their broad enantioselectivity. windows.net

Key HPLC Chiral Stationary Phases and Conditions:

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection (nm) | Reference |

|---|---|---|---|---|

| Lux® i-Amylose-3 | Hexane/Isopropanol with 0.1% Diethylamine (B46881) (80:20) | 0.6 | Not Specified | windows.net |

| Amycoat [tris-(3,5-dimethylphenyl carbamate)] | n-hexane-2-PrOH-DEA (80:20:0.1, v/v) | 0.5 | 225 | researchgate.net |

| Cellulose-tris(4-methylbenzoate) | Not Specified | Not Specified | Not Specified | mdpi.com |

Another effective, though less common, method is recycling high-speed counter-current chromatography. One study successfully applied this technique using hydroxypropyl-β-cyclodextrin as the chiral selector in a two-phase solvent system. This method yielded both (R)- and (S)-oxybutynin with purities over 96.5%. nih.gov

Advanced Synthetic Methodologies for Enantiopure R Oxybutynin

Enantioselective Synthesis of Key Chiral Intermediates

The primary challenge in synthesizing (R)-Oxybutynin lies in the stereoselective creation of its core chiral building block. The strategies employed are designed to install the required stereocenter with high fidelity, setting the stage for the final molecule.

Asymmetric Construction of the Chiral Glycolate (B3277807) Precursor

A pivotal intermediate in many synthetic pathways to (R)-Oxybutynin is a chiral glycolate derivative, specifically (R)-cyclohexyl(phenyl)glycolic acid. The asymmetric synthesis of this precursor is critical for achieving high enantiopurity in the final product.

One established method for controlling stereochemistry involves the use of chiral auxiliaries. In this approach, a prochiral glyoxylate (B1226380) is covalently bonded to a chiral molecule, which then directs the stereochemical outcome of a subsequent reaction. For instance, the addition of a cyclohexyl Grignard reagent to a glyoxylate esterified with a chiral alcohol, such as (-)-8-phenylmenthol, proceeds with high diastereoselectivity. This diastereoselective addition is guided by the steric bulk of the chiral auxiliary, favoring the formation of one diastereomer over the other. After the addition, the chiral auxiliary is cleaved, yielding the desired enantiomerically enriched glycolic acid. The efficiency of this method is highly dependent on the choice of the chiral auxiliary and the optimization of reaction conditions to maximize the diastereomeric excess.

Sharpless Asymmetric Dihydroxylation (AD) offers a powerful catalytic method for introducing chirality. This reaction involves the syn-dihydroxylation of a double bond in a prochiral olefin substrate using osmium tetroxide as the catalyst in the presence of a chiral ligand. For the synthesis of the (R)-glycolate precursor, a suitable alkene, such as an ester of cyclohexylphenylacrylic acid, can be dihydroxylated. The use of the AD-mix-β ligand system, which contains the (DHQ)₂PHAL ligand, typically yields the (R,R)-diol. This diol can then be chemically manipulated to afford the target (R)-cyclohexyl(phenyl)glycolic acid. The catalytic nature of this process and its generally high enantioselectivities make it an attractive option for synthesis.

Another catalytic strategy involves the enantioselective addition of a cyanide source to a ketone. The cyanosilylation of phenylglyoxylic acid derivatives, catalyzed by chiral metal complexes, can produce chiral cyanohydrins with high enantiomeric excess. These cyanohydrins can then be hydrolyzed to the corresponding α-hydroxy acids. For example, a chiral titanium complex can catalyze the addition of trimethylsilyl (B98337) cyanide (TMSCN) to a benzoylformate ester, leading to the formation of the silylated cyanohydrin precursor to the desired glycolic acid. The success of this route relies on the development of highly effective and selective catalyst systems.

Coupling Reactions for (R)-Oxybutynin Formation

Once the enantiopure chiral acid, (R)-cyclohexyl(phenyl)glycolic acid, and the requisite achiral amino alcohol, 4-(diethylamino)-2-butyn-1-ol (B19776), have been prepared, the final step is their condensation to form the ester linkage of (R)-Oxybutynin.

This esterification is typically achieved using standard coupling reagents that activate the carboxylic acid and facilitate its reaction with the alcohol. Common methods include the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, the acid can be converted to a more reactive species, such as an acid chloride, prior to reaction with the alcohol. For instance, treatment of (R)-cyclohexyl(phenyl)glycolic acid with thionyl chloride or oxalyl chloride yields the corresponding acid chloride. This highly reactive intermediate then readily reacts with 4-(diethylamino)-2-butyn-1-ol to form (R)-Oxybutynin, often in the presence of a base to neutralize the HCl byproduct. It is crucial that these coupling conditions are mild enough to prevent any racemization of the sensitive chiral center.

Comparison of Enantioselective Synthetic Routes: Efficiency and Scalability

The choice of a synthetic route for industrial-scale production depends on a variety of factors, including cost, efficiency, safety, and environmental impact. Each strategy for producing (R)-Oxybutynin has distinct advantages and disadvantages.

| Synthetic Route | Key Stereochemical Step | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages | Scalability Potential |

| Chiral Auxiliary | Diastereoselective Grignard Addition | >98% de | High stereoselectivity; well-established procedures. | Stoichiometric use of expensive chiral auxiliary; requires additional protection/deprotection and cleavage steps. | Moderate |

| Asymmetric Catalysis | Asymmetric Dihydroxylation | >99% ee | Catalytic quantities of chiral ligand; high enantioselectivity. | Use of toxic and costly osmium tetroxide; multi-step conversion of diol to acid. | Good |

| Asymmetric Catalysis | Enantioselective Cyanosilylation | 90-98% ee | Catalytic approach; potentially fewer steps. | Catalyst development can be challenging; may require cryogenic temperatures. | Good |

| Resolution | Classical or Enzymatic Resolution of Racemic Acid | >99% ee | Can produce very high purity material; well-understood techniques. | Theoretical maximum yield of 50%; requires efficient separation and racemization of the unwanted enantiomer. | Moderate to Good |

Catalytic methods, such as asymmetric dihydroxylation and cyanosilylation, are generally preferred for large-scale synthesis due to their atom economy and the reduced need for stoichiometric chiral reagents. However, the operational complexity and cost of catalysts and reagents must be considered. Resolution of a racemic mixture remains a viable and often-used industrial method, particularly if an efficient process for racemizing and recycling the undesired (S)-enantiomer can be implemented. The chiral auxiliary approach, while effective, is often less economically viable on a large scale due to the high cost and waste associated with the auxiliary.

Pharmacology of R Oxybutynin: Receptor Interactions and Functional Selectivity

Competitive Antagonism of Muscarinic Acetylcholine (B1216132) Receptors by (R)-Oxybutynin

(R)-Oxybutynin functions as a competitive antagonist at muscarinic acetylcholine receptors. medchemexpress.comnih.govdrugbank.com Its mechanism of action involves blocking the binding of the neurotransmitter acetylcholine to these receptors on smooth muscle cells. drugs.comdroracle.aidroracle.ai This inhibition of acetylcholine's muscarinic effects leads to the relaxation of smooth muscles, particularly that of the bladder's detrusor muscle. nih.govdrugs.compatsnap.com The anticholinergic and antimuscarinic activities of the commercially available racemic oxybutynin (B1027) are attributed predominantly to the (R)-enantiomer. nih.govnih.govdroracle.ai By competitively antagonizing acetylcholine, (R)-Oxybutynin helps to reduce involuntary contractions of the bladder. medchemexpress.compatsnap.com

Receptor Subtype Affinity and Selectivity Profile (M1, M2, M3)

Research into the binding profile of (R)-Oxybutynin demonstrates a degree of selectivity for different muscarinic receptor subtypes. Studies have shown that both (R)-Oxybutynin and the racemate, (R/S)-Oxybutynin, exhibit a slightly higher affinity for M1 and M3 receptors compared to M2 receptors. nih.govnih.gov The M1 receptors are commonly found in the central nervous system and salivary glands, while M3 receptors are prevalent on smooth muscle, such as the bladder detrusor. mdpi.com The lower affinity for M2 receptors, which are abundant in the heart, is a notable aspect of its selectivity profile. axonmedchem.comaxonmedchem.com

One study determined the affinity of the oxybutynin enantiomers at the three main muscarinic receptor subtypes using functional assays in isolated tissues. The affinity, expressed as pA2 values (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist), illustrates this selectivity. nih.gov

| Compound | M1 (Rabbit Vas Deferens) | M2 (Guinea Pig Atria) | M3 (Guinea Pig Bladder) |

|---|---|---|---|

| (R)-Oxybutynin | 8.5 | 7.8 | 8.4 |

| (S)-Oxybutynin | 6.6 | 6.7 | 7.3 |

| (R/S)-Oxybutynin (Racemate) | 8.4 | 7.8 | 8.4 |

Data sourced from Noronha-Blob L, Kachur JF (1991). nih.gov

The data indicates that (R)-Oxybutynin and the racemate are approximately 2- to 4-fold more selective for M1 and M3 receptors over M2 receptors. nih.gov

Comparison of Anticholinergic Potency: (R)-Oxybutynin Versus (S)-Oxybutynin and the Racemate

The anticholinergic activity of oxybutynin displays significant stereoselectivity, with the (R)-enantiomer being substantially more potent than the (S)-enantiomer. nih.gov The potency of (R)-Oxybutynin is comparable to that of the racemic mixture, while (S)-Oxybutynin is markedly less active at all three muscarinic receptor subtypes. nih.gov This stereoselectivity is a key feature of its pharmacology.

The isomeric potency ratio, which compares the affinity of the (S)-enantiomer to the (R)-enantiomer, highlights the disparity in their anticholinergic effects. Across the M1, M2, and M3 receptor subtypes, the ratio [(S)OXY/(R)OXY] ranged from 12 to 88, underscoring the dominant role of the (R)-isomer in the racemate's antimuscarinic action. nih.gov

| Parameter | (R)-Oxybutynin | (S)-Oxybutynin | (R/S)-Oxybutynin |

|---|---|---|---|

| Relative Potency Order | High | Low | High |

| M1 Affinity (pA2) | 8.5 | 6.6 | 8.4 |

| M2 Affinity (pA2) | 7.8 | 6.7 | 7.8 |

| M3 Affinity (pA2) | 8.4 | 7.3 | 8.4 |

Data interpretation based on Noronha-Blob L, Kachur JF (1991). nih.gov

Analysis of Non-Muscarinic Pharmacological Actions: Direct Smooth Muscle Antispasmodic and Local Anesthetic Effects of Oxybutynin Enantiomers

In addition to its primary anticholinergic mechanism, oxybutynin exhibits non-muscarinic pharmacological actions, including direct antispasmodic and local anesthetic effects. droracle.ainih.gov

Oxybutynin also possesses local anesthetic properties. patsnap.comnih.gov This secondary mechanism is thought to involve the blockade of sodium channels, which inhibits nerve conduction. patsnap.com Research has demonstrated that intravesical administration of oxybutynin can have a direct anesthetic effect within the bladder wall. nih.gov Specifically, it temporarily desensitizes C fiber afferent nerves, which are involved in sensory signaling from the bladder, without significantly affecting A-delta fibers. nih.gov This local anesthetic action may contribute to its therapeutic efficacy by modulating sensory input from the bladder. patsnap.comnih.gov

Stereoselective Pharmacokinetics and Metabolism of R Oxybutynin

Absorption and Bioavailability Considerations for (R)-Oxybutynin

Following oral administration, oxybutynin (B1027) is absorbed rapidly from the gastrointestinal tract, with peak plasma concentrations (Cmax) typically reached within one hour. nih.govdrugs.com However, the absolute bioavailability of oral oxybutynin is low, approximately 6% (ranging from 1.6% to 10.9%), due to extensive first-pass metabolism in the gut wall and liver. nih.govdrugs.com This high degree of presystemic metabolism significantly reduces the amount of unchanged drug reaching systemic circulation.

Transdermal administration of oxybutynin was developed to bypass this extensive first-pass effect. nih.govmdpi.com This delivery method leads to a different pharmacokinetic profile, with lower concentrations of the N-desethyloxybutynin metabolite compared to the parent drug. nih.gov In vitro studies using human cadaver skin have shown equal absorption of (R)- and (S)-Oxybutynin, suggesting that the absorption process itself is not stereoselective. nih.gov However, after transdermal application in healthy volunteers, the plasma concentrations of (R)-Oxybutynin were found to be lower than those of (S)-Oxybutynin. nih.govtandfonline.com

Distribution Characteristics of (R)-Oxybutynin and its Enantiomers

Oxybutynin is widely distributed throughout the body, with a large volume of distribution of 193 L after intravenous administration. nih.govdrugbank.com There are no significant differences observed in the blood-to-plasma concentration ratios for the (R) and (S) enantiomers, indicating similar distribution into red blood cells. nih.govtandfonline.com

Both enantiomers of oxybutynin are highly bound to plasma proteins, with a binding rate greater than 99%. nih.govdrugs.com The primary binding protein is alpha-1 acid glycoprotein (AGP). drugbank.comnih.gov The binding of oxybutynin to plasma proteins is stereoselective. nih.govnih.gov The unbound fraction of (R)-Oxybutynin in plasma is almost two times higher than that of (S)-Oxybutynin. nih.govtandfonline.comdrugbank.comtandfonline.com This difference in protein binding is a major factor contributing to the stereoselectivity observed in the pharmacokinetics of oxybutynin. nih.govtandfonline.comdrugbank.com

Studies have shown that the binding affinity of the enantiomers to AGP is the main driver of this stereoselectivity. nih.gov The total binding affinity (nK) of (S)-Oxybutynin to AGP is significantly higher than that of (R)-Oxybutynin. nih.gov In contrast, the binding to human serum albumin (HSA) is much lower and does not show significant enantioselectivity. nih.gov

| Parameter | (R)-Oxybutynin | (S)-Oxybutynin | Reference |

|---|---|---|---|

| Unbound Fraction in Plasma | ~2x higher than (S)-Oxybutynin | Lower than (R)-Oxybutynin | nih.govtandfonline.comtandfonline.com |

| Binding Affinity (nK) to AGP (M⁻¹) | 6.86 x 10⁶ | 1.53 x 10⁷ | nih.gov |

| Binding Affinity (nK) to HSA (M⁻¹) | 2.64 x 10⁴ | 2.19 x 10⁴ | nih.gov |

Enantioselective Metabolic Pathways of Oxybutynin

The metabolism of oxybutynin is a critical determinant of its pharmacokinetic profile and is subject to stereoselectivity. The primary metabolic pathway is N-deethylation, leading to the formation of an active metabolite. nih.govnih.gov

Oxybutynin is primarily metabolized by the cytochrome P450 enzyme system, specifically by CYP3A4, which is found in high concentrations in the liver and the gut wall. nih.govdrugs.comnih.govnih.govnih.gov CYP3A5 also contributes to its metabolism. nih.govtandfonline.comnih.gov In vitro studies using human liver microsomes and recombinant P450-expressing microsomes have confirmed that CYP3A4 is the main enzyme responsible for oxybutynin metabolism. nih.govtandfonline.comresearchgate.net

The metabolism of oxybutynin by these enzymes is stereoselective, although the effect is described as slight. nih.govtandfonline.com In human liver microsomes, (R)-Oxybutynin is eliminated at a slightly slower rate than (S)-Oxybutynin. nih.govtandfonline.comresearchgate.net

| CYP Isoform | (R)/(S) Elimination Rate Ratio | Reference |

|---|---|---|

| CYP2C9 | 0.770 | tandfonline.com |

| CYP2C19 | 0.957 | tandfonline.com |

| CYP2D6 | 0.0882 | tandfonline.com |

| CYP3A4 | 0.671 | tandfonline.com |

| CYP3A5 | 2.35 | tandfonline.com |

The primary active metabolite of oxybutynin is N-desethyloxybutynin (NDO), formed through the N-deethylation of the parent compound by CYP3A4 and CYP3A5. nih.govdrugs.comnih.govnih.gov NDO is pharmacologically active and contributes to both the therapeutic effects and the side-effect profile of oxybutynin. drugs.commdpi.comnih.gov Following oral administration, plasma concentrations of NDO can be significantly higher than those of the parent drug due to extensive first-pass metabolism. nih.govnih.gov

The formation of NDO from oxybutynin is a stereoselective process. nih.govtandfonline.com In vitro studies with human liver microsomes have demonstrated that the production of NDO from the (R)-enantiomer of oxybutynin is slower than the production from the (S)-enantiomer. nih.govtandfonline.comdrugbank.com This aligns with the observation that (R)-Oxybutynin is eliminated more slowly than (S)-Oxybutynin. nih.govtandfonline.com Consequently, following administration of racemic oxybutynin, the plasma concentrations of (R)-NDO are lower than those of (S)-NDO. nih.gov

Formation and Characterization of the Active Metabolite N-desethyloxybutynin (NDO)

Pharmacological Activity of (R)-NDO

(R)-N-desethyloxybutynin ((R)-NDO), the primary active metabolite of (R)-Oxybutynin, exhibits significant pharmacological activity, functioning as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). drugbank.com Its activity is considered similar to that of the parent compound, oxybutynin, particularly in its ability to antagonize detrusor muscle contractions in vitro. drugs.comnih.gov The antimuscarinic effects of oxybutynin are predominantly attributed to the R-isomer, a characteristic that extends to its active metabolites. drugs.comnih.gov

(R)-NDO demonstrates a high affinity for M3 muscarinic receptors, which are prevalent in locations such as the bladder and salivary glands. mdpi.com This interaction with M3 receptors is fundamental to the therapeutic effects on bladder function and is also implicated in side effects such as dry mouth due to its high affinity for receptors in the parotid gland. nih.govmdpi.com In vivo studies in animal models have confirmed the activity of N-desethyloxybutynin, showing that it reduces micturition pressure in rats. caymanchem.com

The binding affinity of racemic N-desethyloxybutynin has been quantified in various tissues, demonstrating potent interaction with muscarinic receptors.

| Tissue | Binding Affinity (Ki) in nM |

|---|---|

| Submaxillary Gland | 3.12 |

| Bladder | 5.38 |

| Colon | 5.59 |

| Heart | 16 |

This table presents the dissociation constants (Ki) for racemic N-desethyloxybutynin in various rat tissues, indicating its high affinity for muscarinic receptors, particularly in the submaxillary gland and bladder. Data sourced from in vitro studies. caymanchem.com

Comparative Metabolic Rates of (R)-Oxybutynin and (S)-Oxybutynin in Hepatic Microsomes

The metabolism of oxybutynin is stereoselective and occurs primarily in the liver and gut wall, mediated by the cytochrome P450 enzyme system. drugs.commdpi.com The CYP3A4 isoenzyme is the principal catalyst in the N-deethylation of oxybutynin to its active metabolite, N-desethyloxybutynin. nih.govresearchgate.netnih.gov Studies using recombinant enzymes have also shown that CYP3A5 possesses a high capacity for this metabolic conversion. nih.gov

In vitro experiments using human liver microsomes have revealed distinct differences in the metabolic rates of the (R)- and (S)-enantiomers of oxybutynin. nih.govtandfonline.com Research indicates that (R)-Oxybutynin is metabolized at a slightly slower rate than its corresponding S-enantiomer. nih.govresearchgate.nettandfonline.com This stereoselectivity extends to the subsequent metabolic steps as well, with (R)-N-desethyloxybutynin also being eliminated more slowly than the (S)-metabolite. nih.govresearchgate.net Consequently, the rate of production of (R)-N-desethyloxybutynin from (R)-Oxybutynin is also slower compared to the formation of the S-metabolite from (S)-Oxybutynin. nih.govtandfonline.com

| Compound | Relative Rate of Elimination | Relative Rate of Metabolite Production |

|---|---|---|

| (R)-Oxybutynin | Slower | Slower production of (R)-NDO |

| (S)-Oxybutynin | Faster | Faster production of (S)-NDO |

This table summarizes the qualitative findings from in vitro studies comparing the metabolism of (R)- and (S)-Oxybutynin in human liver microsomes. The data indicates a slower metabolic clearance for the R-enantiomer and its primary metabolite. nih.govresearchgate.nettandfonline.com

Stereoselective Excretion Profiles of (R)-Oxybutynin and its Metabolites

The excretion of oxybutynin and its metabolites is characterized by extensive hepatic metabolism, with very little of the parent drug or the N-desethyl metabolite being eliminated unchanged in the urine. drugbank.comnih.gov Typically, less than 0.1% of an administered dose is excreted as unchanged oxybutynin, and a similarly small fraction is excreted as N-desethyloxybutynin. drugs.comnih.gov

Stereoselectivity significantly influences the pharmacokinetic profile of oxybutynin enantiomers and their metabolites in plasma, which precedes final excretion. Following oral administration of racemic oxybutynin, the plasma concentrations of the N-desethyl metabolites are substantially higher than those of the parent enantiomers due to extensive first-pass metabolism. nih.gov

A distinct stereoselective pattern is observed in plasma exposure, as measured by the area under the curve (AUC). The relative exposure is R-DEO > S-DEO > S-OXY > R-OXY. nih.gov This indicates that after oral administration, the active metabolite (R)-N-desethyloxybutynin has the highest systemic exposure. The mean AUC ratio of the metabolite to the parent drug is significantly different for the two enantiomers, with the ratio for R-DEO/R-OXY being 8.93, compared to 3.25 for S-DEO/S-OXY. nih.gov This highlights a more extensive formation and/or slower clearance of the R-metabolite relative to the R-parent drug. nih.gov

Interestingly, while (R)-Oxybutynin is metabolized more slowly in vitro, its plasma concentrations in vivo can be lower than those of (S)-Oxybutynin. nih.gov This apparent discrepancy is largely attributed to stereoselective plasma protein binding; the unbound fraction of (R)-Oxybutynin in plasma is nearly twice that of (S)-Oxybutynin, making more of the (R)-isomer available for distribution and elimination. nih.govtandfonline.com

Central Nervous System Penetration and Neurocognitive Implications of R Oxybutynin

Mechanisms of (R)-Oxybutynin Translocation Across the Blood-Brain Barrier (BBB)

The entry of (R)-Oxybutynin into the central nervous system is governed by its physicochemical properties which facilitate its passage across the highly selective blood-brain barrier.

(R)-Oxybutynin is characterized as a highly lipophilic, neutral, and small molecule. nih.gov These properties are key determinants for its ability to readily penetrate the blood-brain barrier through passive diffusion. nih.govnih.gov Unlike hydrophilic or larger molecules, which are restricted, the lipid-soluble nature of oxybutynin (B1027) allows it to move across the lipid membranes of the endothelial cells that form the BBB. nih.gov This ease of passage is a primary reason for its significant central nervous system (CNS) presence following administration. nih.govnih.gov Both oxybutynin and its active metabolite, N-desethyloxybutynin (DEO), are highly lipophilic compounds, which contributes to their ability to cross the BBB and potentially cause CNS effects. nih.gov

The P-glycoprotein (P-gp) is an efflux transporter located at the blood-brain barrier that actively removes a wide range of substances from the brain, thereby limiting their CNS concentration. urotoday.comdrugbank.com Research indicates that (R)-Oxybutynin is not a significant substrate for this protective mechanism. urotoday.comjst.go.jp One in vivo study using P-glycoprotein deficient mice found no significant differences in brain penetration of oxybutynin compared to wild-type mice, concluding that its entry into the brain is not restricted by P-gp. urotoday.com Further in vitro studies have shown that oxybutynin has little to no effect on P-gp-mediated efflux of marker substances, reinforcing the finding that it does not significantly interact with this transporter. jst.go.jpnih.gov This lack of P-gp mediated efflux means that once (R)-Oxybutynin crosses the BBB via passive diffusion, it is not actively removed, which can contribute to higher and more sustained concentrations within the brain. urotoday.comurotoday.com

Neurological and Cognitive Effects of (R)-Oxybutynin: Research Findings

The presence of (R)-Oxybutynin in the central nervous system has been linked to a range of neurological and cognitive effects, supported by preclinical, clinical, and real-world evidence. urotoday.combohrium.comnih.gov

Clinical studies have consistently demonstrated that oxybutynin can negatively impact cognitive functions, particularly memory and attention. uea.ac.uknih.gov A seminal study published in 1998 systematically evaluated the cognitive impact of immediate-release oxybutynin and found a significant association with memory impairment across several domains, including total recall, long-term storage, and long-term recall. urotoday.com This same study also noted that oxybutynin treatment impairs concentration and reaction time. urotoday.com Another clinical trial involving 12 subjects with an average age of 69 reported that oxybutynin treatment resulted in significant decreases in 7 out of 15 cognitive measures. alzdiscovery.org Research in healthy older adults has shown that the degree of memory decline after just three weeks of treatment with extended-release oxybutynin was comparable to the decline that occurs over a decade of normal aging. urotoday.com

| Study Focus | Participant Group | Key Findings | Citation |

|---|---|---|---|

| Systematic evaluation of cognitive impact | Not specified | Associated with significant impairment in total recall, long-term storage, long-term recall, concentration, and reaction time. | urotoday.com |

| Cognitive measures assessment | 12 subjects (average age 69) | Significant decreases in 7 out of 15 cognitive measures after treatment. | alzdiscovery.org |

| Comparison to normal aging | 150 healthy participants (>60 years) | Memory decline after 3 weeks of treatment was comparable to a 10-year decline from normal aging. | urotoday.com |

(R)-Oxybutynin has been shown to alter sleep architecture, most notably by affecting rapid eye movement (REM) sleep. nih.govnih.gov A randomized, double-blind, placebo-controlled study in healthy volunteers aged 51 to 65 years found that a single dose of oxybutynin led to a significant reduction in REM sleep by approximately 15% compared to placebo. nih.gov The study also observed a trend towards a slightly greater REM latency, which is the time it takes to enter the first REM stage after falling asleep. nih.govnih.gov These changes in sleep structure are considered an indicator of the drug's central nervous system activity. urotoday.com While the reduction in REM sleep in this single-dose study did not reach a pathological level, it highlights the potential for neuropsychological side effects with long-term treatment, especially in elderly patients who may have pre-existing sleep disturbances. nih.gov

| Parameter | Effect Compared to Placebo | Citation |

|---|---|---|

| REM Sleep Duration | ~15% reduction | nih.govnih.gov |

| REM Latency | Slightly, but not significantly, greater | nih.govnih.gov |

A substantial body of evidence from observational and population-based studies has linked the use of oxybutynin to an increased risk of cognitive impairment and incident dementia, particularly in the elderly population. urotoday.comuea.ac.ukalzdiscovery.orgsciencedaily.com Several retrospective analyses have found that treatment with anticholinergics, including oxybutynin, is associated with cognitive impairment and delirium. urotoday.com One alarming observational study found that oxybutynin treatment was associated with a 2.3-fold increased risk of dementia in individuals with diabetes compared to those not taking this class of medication. alzdiscovery.org This growing evidence has prompted professional medical organizations, such as the American Geriatrics Society, to recommend limiting the use of strong anticholinergic drugs like oxybutynin in older adults. urotoday.combohrium.com The consistent association in large-scale studies underscores the serious potential long-term cognitive consequences of (R)-Oxybutynin use. uea.ac.uksciencedaily.com

Comparative Analysis of CNS Penetration and Cognitive Load with Other Antimuscarinic Agents (e.g., Trospium)

The potential for antimuscarinic agents to induce neurocognitive side effects is a critical consideration in their clinical use. These effects are directly linked to a compound's ability to cross the blood-brain barrier (BBB) and antagonize muscarinic receptors within the central nervous system (CNS), which are vital for cognitive processes like memory and attention nih.govnih.govcornell.edudovepress.com. The pharmacological activity of racemic oxybutynin, including its effects on the CNS, is known to reside predominantly in the (R)-enantiomer nih.gov. A comparative analysis of (R)-Oxybutynin with other antimuscarinic agents, particularly the quaternary amine Trospium (B1681596), reveals significant differences in CNS penetration and cognitive load, driven by fundamental distinctions in their molecular structures and interactions with physiological barriers.

Physicochemical Properties and Blood-Brain Barrier Permeability

The capacity of a drug to passively diffuse across the BBB is largely determined by its physicochemical properties, including lipophilicity, molecular size, and ionic charge nih.govdrugbank.com. (R)-Oxybutynin and Trospium represent two extremes among antimuscarinic agents in this regard.

(R)-Oxybutynin, as a tertiary amine, is lipophilic (fat-soluble), possesses a relatively small molecular size, and is neutral at physiological pH nih.govkoreamed.orgnih.gov. This combination of characteristics allows it to readily penetrate the lipid membranes of the BBB and enter the CNS nih.govkoreamed.orgmdpi.com. In stark contrast, Trospium is a quaternary ammonium compound koreamed.orgurotoday.com. This means it carries a permanent positive charge, making it hydrophilic (water-soluble) and significantly larger than oxybutynin koreamed.orgnih.gov. These properties severely restrict its ability to permeate biological membranes, including the BBB nih.govurotoday.com.

Table 1: Comparative Physicochemical Properties of Antimuscarinic Agents

| Feature | (R)-Oxybutynin | Trospium | Implication for CNS Penetration |

|---|---|---|---|

| Chemical Class | Tertiary Amine | Quaternary Amine | Tertiary amines are typically more lipophilic and can cross the BBB. Quaternary amines are ionized and have very limited BBB passage. |

| Lipophilicity | High nih.govnih.gov | Low (Hydrophilic) nih.govcornell.edu | High lipophilicity facilitates passive diffusion across the lipid-rich BBB. |

| Ionic Charge | Neutral (at physiological pH) nih.govkoreamed.org | Permanent Positive Charge drugbank.comkoreamed.org | A neutral charge allows for easier passage, whereas a permanent charge is a major barrier to entry. |

| Molecular Size | Small (357 kDa) nih.gov | Large (428 kDa) nih.gov | Smaller molecules can more easily diffuse across the tight junctions of the BBB. |

Role of Efflux Transporters

Beyond passive diffusion, active transport mechanisms at the BBB play a crucial role. The P-glycoprotein (P-gp) efflux transporter is a key protective mechanism that actively pumps substrates out of the brain and back into the systemic circulation drugbank.com.

Research demonstrates that Trospium is a substrate for P-gp drugbank.comnih.govnih.gov. This means that even if minute amounts of Trospium were to enter the CNS, they are actively removed, further minimizing its concentration in the brain drugbank.comurotoday.com. Conversely, studies have confirmed that oxybutynin is not a P-gp substrate koreamed.orgurotoday.comnih.gov. Consequently, once (R)-Oxybutynin crosses the BBB, it is not subject to this active efflux, allowing it to accumulate in the CNS and exert its anticholinergic effects urotoday.comnih.gov.

Direct Evidence from Research Findings

Preclinical and clinical studies provide direct evidence for these differing CNS profiles.

Brain Tissue Concentration: A direct comparative study in mice found that after an equal oral dose, the absolute drug concentration in the brain was almost 200-fold higher for oxybutynin compared to Trospium chloride urotoday.com. This stark difference underscores the superior ability of oxybutynin to penetrate and accumulate in CNS tissue.

CNS Penetration Ratios: A comprehensive evaluation in rats quantified the CNS penetration of various antimuscarinics. The results showed extensive CNS penetration for oxybutynin, while Trospium, along with other P-gp substrates like darifenacin (B195073), exhibited low penetration dovepress.comnih.gov.

Table 2: Preclinical CNS Penetration Data for Select Antimuscarinic Agents

| Compound | P-gp Substrate? | CNS Penetration Level | Key Finding |

|---|---|---|---|

| Oxybutynin | No koreamed.orgnih.govnih.gov | Extensive / Significant dovepress.comnih.gov | Unrestricted passive diffusion and lack of active efflux lead to high brain concentrations. |

| Tolterodine (B1663597) | No koreamed.orgnih.gov | Significant nih.gov | As a tertiary amine not subject to P-gp efflux, it shows notable CNS penetration. |

| Solifenacin (B1663824) | No koreamed.orgnih.gov | Significant nih.gov | Similar to oxybutynin and tolterodine, it is not a P-gp substrate and can enter the CNS. |

| Darifenacin | Yes nih.govdrugbank.comnih.gov | Low dovepress.comnih.gov | CNS entry is limited by its properties and it is actively removed by the P-gp transporter. |

| Trospium | Yes drugbank.comnih.govnih.gov | Low / Poor dovepress.comnih.gov | Hydrophilic nature and being a P-gp substrate create a dual barrier to CNS entry and accumulation. |

Neurocognitive Implications and Cognitive Load

The significant disparity in CNS penetration translates directly to differing impacts on cognitive function.

Electroencephalogram (EEG) Studies: Quantitative EEG (qEEG) studies, which measure the electrical activity of the brain, have shown that oxybutynin causes significant changes in brainwave activity consistent with CNS anticholinergic effects researchgate.netnih.gov. In contrast, Trospium chloride did not induce such changes and its effects were comparable to placebo researchgate.netnih.gov.

Cognitive Function Trials: Clinical studies evaluating cognitive performance have consistently demonstrated that oral oxybutynin can impair functions such as recent memory and delayed recall nih.govics.org. In one study, the cognitive decline associated with oxybutynin extended-release was compared to the effect of an additional 10 to 20 years of aging nih.govics.org. Conversely, studies evaluating Trospium have found it to be free of such impairments on attention and other cognitive parameters nih.gov.

Preclinical Investigations of R Oxybutynin

In Vitro Pharmacological Characterization in Functional Assays (e.g., Detrusor Muscle)

The antimuscarinic activity of oxybutynin (B1027), a cornerstone of its therapeutic effect in overactive bladder, resides predominantly in the (R)-isomer. fda.govfda.gov In vitro functional assays using isolated detrusor muscle from various species have been instrumental in elucidating the pharmacological properties of (R)-Oxybutynin.

(R)-Oxybutynin acts as a competitive antagonist at muscarinic receptors, effectively counteracting the contractile effects of cholinergic agonists like carbachol. medchemexpress.eumedchemexpress.commedchemexpress.com Studies on guinea pig bladder detrusor muscle have demonstrated a marked stereoselectivity in antimuscarinic effects. The (R)-enantiomer is significantly more potent than the (S)-enantiomer in antagonizing carbachol-induced contractions. nih.gov Research has shown stereoselective antimuscarinic effects for isolated bladder detrusor muscle with a potency ratio of (R)OXY:(R/S)OXY:(S)OXY being 0.5:1.0:13. nih.gov

Furthermore, investigations into the affinity for different muscarinic receptor subtypes (M1, M2, and M3) using various animal tissues, including guinea pig bladder (M3), have confirmed the stereoselective antimuscarinic action of (R)-Oxybutynin. nih.gov Both the racemic mixture and (R)-Oxybutynin have shown a slight selectivity (2 to 4-fold) for M1 and M3 receptors over M2 receptors. nih.gov In studies on human isolated urinary bladder, racemic oxybutynin competitively antagonized carbachol-induced contractions, with a reported pA2 value of 7.56. faimallusr.comnih.gov

Table 1: In Vitro Antimuscarinic Activity of Oxybutynin Enantiomers in Guinea Pig Detrusor Muscle

| Compound | Potency Ratio vs. Racemate (R/S) | Notes |

|---|---|---|

| (R)-Oxybutynin | 0.5 | More potent than the racemate |

| (S)-Oxybutynin | 13 | Significantly less potent than the racemate |

Data derived from studies on isolated guinea pig bladder detrusor muscle. nih.gov

Animal Models for Detrusor Overactivity and Bladder Control

Animal models have been crucial in evaluating the in vivo efficacy of (R)-Oxybutynin on bladder function. These studies have largely corroborated the in vitro findings, demonstrating the potent effects of the (R)-enantiomer on detrusor overactivity and bladder control.

Cystometrograms in conscious guinea pigs have revealed a clear stereoselectivity for volume-induced urinary bladder contractions, with an isomeric potency ratio [(S)OXY/(R)OXY] of approximately 21. nih.gov In various animal models, the administration of racemic oxybutynin has been shown to produce beneficial urodynamic effects, including an increase in bladder capacity, a reduction in maximum intravesical pressure, and an increase in the volume threshold for the first detrusor contraction. fda.govfda.govlabriva.com

Studies in rats have also been conducted, although with some variability in outcomes depending on the experimental setup. For instance, some studies reported that oxybutynin decreased micturition pressure with little to no effect on bladder capacity, while others, mimicking clinical observations, showed an increase in bladder capacity. researchgate.netnih.gov In rats with bladder hypertrophy secondary to bladder outlet obstruction, which leads to bladder instability, intravenous administration of oxybutynin did not significantly alter non-voiding contractions, bladder volume capacity, or micturition volume. nih.gov

Table 2: Effects of (R)-Oxybutynin in Animal Models of Bladder Function

| Animal Model | Parameter Measured | Key Finding for (R)-Oxybutynin |

|---|---|---|

| Guinea Pig (conscious) | Volume-induced bladder contractions (cystometry) | (R)-Oxybutynin is approximately 21-fold more potent than (S)-Oxybutynin. nih.gov |

| Rat | Cystometric parameters | Effects on bladder capacity can vary with experimental conditions. nih.gov Generally increases bladder capacity and reduces intravesical pressure. fda.govlabriva.com |

Research into Novel Applications (e.g., Obstructive Sleep Apnea)

Beyond its established use in urology, preclinical and early clinical research has identified a potential new application for (R)-Oxybutynin in the treatment of obstructive sleep apnea (B1277953) (OSA). mdpi.com This novel approach involves the combination of (R)-Oxybutynin with the norepinephrine (B1679862) reuptake inhibitor, atomoxetine (B1665822). apnimed.com

The rationale for this combination therapy is based on the hypothesis that the antimuscarinic activity of (R)-Oxybutynin can activate upper airway muscles, helping to maintain airway patency during sleep. apnimed.com Preclinical studies and early-phase clinical trials have explored this concept. A phase 1 study in healthy volunteers demonstrated that (R)-Oxybutynin was well-tolerated and had a favorable pharmacokinetic profile. apnimed.com

Subsequent phase 2 trials investigating the combination of atomoxetine and racemic oxybutynin, and later the enantiomerically pure (R)-Oxybutynin (coded as AD109), have shown promising results. mdpi.comclinicaltrials.gov A study on the combination of atomoxetine and racemic oxybutynin reported a significant reduction in the severity of OSA. nih.gov The use of the purified (R)-enantiomer is proposed to potentially offer an improved safety and efficacy profile compared to the racemic mixture for this indication. clinicaltrials.gov This research has progressed to a phase 3 clinical trial to further evaluate the long-term efficacy and safety of this combination therapy for OSA. neurologylive.com

Drug Drug Interactions of Clinical and Research Significance

Cytochrome P450 Enzyme System Interactions (CYP3A4 Inhibitors and Inducers)

(r)-Oxybutynin is primarily metabolized in the liver and gut wall by the Cytochrome P450 3A4 (CYP3A4) isoenzyme. Consequently, drugs that inhibit or induce CYP3A4 can significantly alter the plasma concentration of (r)-Oxybutynin, potentially leading to increased toxicity or reduced efficacy. The anticholinergic activity of oxybutynin (B1027) resides predominantly in the (R)-isomer fda.gov. In vitro studies have shown that the metabolism of (R)-Oxybutynin by CYP3A4 is slightly slower than that of the (S)-enantiomer researchgate.net.

CYP3A4 Inhibitors:

Co-administration of (r)-Oxybutynin with potent inhibitors of CYP3A4 can lead to a significant increase in its systemic exposure. For instance, the potent CYP3A4 inhibitor ketoconazole has been shown to increase the mean plasma concentrations of oxybutynin by approximately 3 to 4-fold drugs.com. Other strong inhibitors, such as itraconazole, have also been demonstrated to increase mean oxybutynin plasma concentrations nih.gov. This increased concentration can heighten the risk of anticholinergic side effects. Caution is therefore advised when (r)-Oxybutynin is used concurrently with any potent CYP3A4 inhibitor.

| CYP3A4 Inhibitor | Effect on Oxybutynin Plasma Concentration | Clinical Significance |

|---|---|---|

| Ketoconazole | Approximately 3-4 fold increase drugs.com | Increased risk of anticholinergic side effects. |

| Itraconazole | Increased mean plasma concentrations nih.gov | Potential for increased anticholinergic adverse effects. |

| Miconazole | Potential to alter oxybutynin pharmacokinetics drugs.com | Caution should be exercised during co-administration. |

| Erythromycin | Potential to alter oxybutynin pharmacokinetics drugs.com | Caution should be exercised during co-administration. |

| Clarithromycin | Potential to alter oxybutynin pharmacokinetics drugs.com | Caution should be exercised during co-administration. |

CYP3A4 Inducers:

Conversely, drugs that induce the activity of CYP3A4 can accelerate the metabolism of (r)-Oxybutynin, leading to lower plasma concentrations and potentially reduced therapeutic effect. While specific quantitative studies on the interaction between (r)-Oxybutynin and CYP3A4 inducers are less common in the literature, the mechanism of interaction is well-established. Co-administration with potent inducers like rifampicin, carbamazepine, and phenytoin could theoretically decrease the efficacy of (r)-Oxybutynin. For example, carbamazepine is known to decrease the level or effect of oxybutynin by affecting hepatic/intestinal enzyme CYP3A4 metabolism medscape.com.

| CYP3A4 Inducer | Potential Effect on (r)-Oxybutynin Plasma Concentration | Potential Clinical Significance |

|---|---|---|

| Rifampicin | Decreased | Reduced therapeutic efficacy. |

| Carbamazepine | Decreased medscape.com | Reduced therapeutic efficacy. |

| Phenytoin | Decreased | Reduced therapeutic efficacy. |

| Phenobarbital | Decreased | Reduced therapeutic efficacy. |

| St. John's Wort | Decreased | Reduced therapeutic efficacy. |

Pharmacodynamic Interactions with Other Cholinergic or Anticholinergic Agents

The concomitant use of (r)-Oxybutynin with other drugs that possess anticholinergic properties can result in additive pharmacodynamic effects, leading to an increased incidence and severity of anticholinergic side effects drugs.comgoodrx.com. These effects can include dry mouth, constipation, blurred vision, drowsiness, and confusion nih.govgoodrx.com.

A variety of medications from different therapeutic classes have significant anticholinergic activity and can interact with (r)-Oxybutynin. Patients taking (r)-Oxybutynin should be advised to exercise caution when using these medications concurrently.

Conversely, cholinergic agents, which are used to stimulate the parasympathetic nervous system, can have their therapeutic effects diminished by the anticholinergic action of (r)-Oxybutynin. For instance, a study investigating the co-administration of oxybutynin with the muscarinic agonist pilocarpine found that pilocarpine could reduce the dry mouth side effect of oxybutynin without compromising its efficacy in treating overactive bladder ics.org. This demonstrates a direct pharmacodynamic antagonism.

| Interacting Drug Class | Specific Examples | Nature of Interaction with (r)-Oxybutynin | Clinical Significance |

|---|---|---|---|

| Antihistamines (first-generation) | Diphenhydramine, Chlorpheniramine | Additive anticholinergic effects | Increased risk of dry mouth, sedation, and confusion goodrx.com. |

| Tricyclic Antidepressants | Amitriptyline, Imipramine, Doxepin | Additive anticholinergic effects | Enhanced anticholinergic side effects. |

| Antipsychotics | Chlorpromazine, Olanzapine | Additive anticholinergic effects | Increased risk of constipation, urinary retention, and blurred vision. |

| Anti-Parkinsonian Agents | Benztropine, Trihexyphenidyl | Additive anticholinergic effects | Potentiation of anticholinergic adverse effects medscape.com. |

| Other Antimuscarinics for Overactive Bladder | Tolterodine (B1663597), Solifenacin (B1663824) | Additive anticholinergic effects | Increased risk and severity of anticholinergic side effects nih.gov. |

| Cholinergic Agonists | Pilocarpine, Cevimeline | Pharmacodynamic antagonism | Oxybutynin may reduce the efficacy of the cholinergic agent ics.orgichgcp.net. Pilocarpine may be used to counteract oxybutynin-induced dry mouth ics.org. |

| Prokinetic Agents | Metoclopramide | Pharmacodynamic antagonism | Oxybutynin may antagonize the gastrointestinal motility effects of metoclopramide drugs.com. |

Impact on Gastrointestinal Motility and Drug Absorption

As an anticholinergic agent, (r)-Oxybutynin decreases gastrointestinal motility fda.gov. This effect can potentially alter the absorption of other orally administered drugs drugs.com. The clinical significance of this interaction is most pronounced for drugs with a narrow therapeutic index, where small changes in absorption can have significant effects on efficacy and toxicity drugs.com.

The delayed gastric emptying caused by (r)-Oxybutynin can lead to several outcomes for co-administered drugs:

Increased absorption: For drugs that are primarily absorbed in the upper small intestine, prolonged transit time may lead to more complete absorption and higher plasma concentrations.

Decreased absorption: For drugs that are unstable in the acidic environment of the stomach, delayed gastric emptying can lead to increased degradation and reduced bioavailability.

Delayed onset of action: The time to reach peak plasma concentration (Tmax) for many drugs may be delayed, resulting in a slower onset of their therapeutic effect.

While the theoretical basis for these interactions is well-understood, specific clinical studies quantifying the effect of (r)-Oxybutynin on the pharmacokinetics of other drugs are limited. However, the potential for such interactions warrants caution, particularly with certain classes of medications. For instance, anticholinergic agents may antagonize the effects of prokinetic agents like metoclopramide drugs.com. Although a direct interaction study between oxybutynin and metformin did not find a significant interaction, the general precaution remains drugs.comdrugs.com.

| Drug/Drug Class with Potential for Interaction | Potential Impact of Co-administration with (r)-Oxybutynin | Clinical Considerations |

|---|---|---|

| Drugs with a narrow therapeutic index (e.g., Digoxin, Warfarin) | Altered absorption (increased or decreased), leading to potential toxicity or loss of efficacy. | Close monitoring of therapeutic effect and/or plasma concentrations is recommended. |

| Drugs requiring rapid absorption for acute effect (e.g., analgesics) | Delayed onset of action. | Patients should be aware of a potentially slower response time. |

| Levodopa | Increased gastric degradation, leading to reduced bioavailability. | May require adjustment of Levodopa dosage. |

| Extended-release formulations | Unpredictable changes in drug release and absorption patterns. | Caution and monitoring are advised. |

Mechanisms of Adverse Effects and Stereochemical Considerations

Role of N-desethyloxybutynin in Peripheral Anticholinergic Side Effects (e.g., Dry Mouth)

Oral administration of racemic oxybutynin (B1027) leads to significant first-pass metabolism in the gut and liver, resulting in the formation of the active metabolite, N-desethyloxybutynin (DEO). mdpi.comwikipedia.org Plasma concentrations of DEO can be substantially higher—up to six times—than that of the parent drug following administration of immediate-release oral formulations. wikipedia.org This metabolite is considered a major contributor to the peripheral anticholinergic side effects commonly experienced by patients, most notably dry mouth (xerostomia). mdpi.comnih.gov

The affinity of N-desethyloxybutynin for muscarinic receptors in the parotid gland is higher than that of the parent compound, oxybutynin. nih.gov This heightened affinity is believed to be the primary reason for the high incidence of dry mouth, which can affect up to 71.4% of patients using the immediate-release form of oxybutynin. carehospitals.com The relationship between the concentration of N-desethyloxybutynin and the severity of dry mouth is a key consideration in the development of alternative formulations of oxybutynin, such as transdermal patches and gels, which aim to reduce first-pass metabolism and thereby lower the plasma levels of this metabolite. mdpi.comsaferx.co.nz

Link between (R)-Oxybutynin Enantiomer and CNS-Mediated Adverse Effects

Oxybutynin is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers. nih.gov The anticholinergic activity, which is responsible for both the therapeutic effects on the bladder and the central nervous system (CNS) side effects, resides predominantly in the (R)-enantiomer. nih.govnih.gov Both (R)-oxybutynin and its metabolite, (R)-N-desethyloxybutynin, are lipophilic compounds capable of crossing the blood-brain barrier. nih.govnih.gov

The penetration of (R)-oxybutynin into the CNS and its antagonist activity at muscarinic receptors can lead to a range of adverse effects, including:

Drowsiness researchgate.net

Dizziness researchgate.net

Confusion nih.gov

Agitation nih.gov

Hallucinations nih.gov

Cognitive impairment researchgate.net

These CNS effects are a significant concern, particularly in the elderly population, who may be more susceptible to cognitive changes. researchgate.nethpra.ie Studies have shown that both immediate-release and extended-release oral formulations of oxybutynin are associated with these CNS side effects. researchgate.net The (S)-enantiomer, in contrast, has minimal anticholinergic activity and is therefore not significantly implicated in these CNS-mediated adverse events. wikipedia.org

Tolerability Profiles of (R)-Oxybutynin Compared to Racemic Mixture and Other Agents

The tolerability of oxybutynin is a critical factor in patient adherence and treatment success. The adverse effect profile of racemic oxybutynin is often the limiting factor in its use.

Racemic Oxybutynin vs. Enantiomers: Research suggests that the (S)-enantiomer of oxybutynin has a better tolerability profile than the (R)-enantiomer due to its lower anticholinergic activity. researchgate.net However, separating the enantiomers to market a single-enantiomer formulation has not been pursued commercially for the treatment of overactive bladder. researchgate.net While (R)-oxybutynin is the active component for therapeutic effect, it is also the primary driver of anticholinergic side effects. nih.gov Some research has explored the potential of (S)-oxybutynin for its spasmolytic effects without the pronounced anticholinergic side effects of the racemate. wikipedia.org

Comparison with Other Anticholinergic Agents: When compared to other anticholinergic agents used for overactive bladder, such as tolterodine (B1663597), the tolerability of oxybutynin can differ. Head-to-head studies have indicated that while oxybutynin may have higher efficacy in some aspects, it is often associated with a higher incidence of side effects, particularly dry mouth. wikipedia.orgnih.gov For instance, in one study, dry mouth was reported more frequently with extended-release oxybutynin than with extended-release tolterodine. nih.gov Consequently, agents like tolterodine are sometimes preferred for patients who are more concerned about the side effect profile. wikipedia.org

Newer agents for overactive bladder, such as trospium (B1681596), solifenacin (B1663824), and darifenacin (B195073), have been developed with the aim of improving tolerability by being more selective for bladder muscarinic receptors or having reduced ability to cross the blood-brain barrier. aafp.org

Impact of Formulation on Tolerability: The formulation of oxybutynin significantly impacts its tolerability. Extended-release (ER) and transdermal formulations were developed to mitigate the side effects associated with immediate-release (IR) oral preparations.

| Formulation | Incidence of Dry Mouth | Incidence of Constipation | Incidence of Somnolence |

| Immediate-Release (IR) | 71.4% | 13% | 14% |

| Extended-Release (ER) | 29% | 7% | 2% |

| Transdermal/Topical Gel | 6.9% | 1.3% | 0.3% |

This table presents a pooled analysis of adverse events from phase III clinical trials and demonstrates the improved tolerability of newer formulations. nih.gov

The transdermal delivery of oxybutynin, by avoiding first-pass metabolism, results in lower concentrations of the N-desethyloxybutynin metabolite, leading to a significant reduction in anticholinergic side effects. nih.gov This improved tolerability, particularly concerning dry mouth and CNS effects, makes transdermal formulations a favorable option for many patients, especially the elderly. nih.gov

Analytical and Bioanalytical Methodologies for R Oxybutynin Research

Chiral Chromatography Techniques for Enantiomeric Purity Assessment

The separation of (R)-Oxybutynin from its (S)-enantiomer is critical for assessing enantiomeric purity, a key quality attribute. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for this purpose. chromatographyonline.com Various polysaccharide-based and other specialized columns have proven effective in resolving the enantiomers of oxybutynin (B1027). researchgate.netmdpi.comtandfonline.com

Several methods have been developed utilizing different chiral columns and mobile phase compositions. For instance, amylose-based columns such as Amycoat and Chiralpak AD have been successfully employed. researchgate.netnih.gov One method utilized an Amycoat [tris-(3,5-dimethylphenyl carbamate)] column with a mobile phase of n-hexane, 2-propanol, and diethylamine (B46881) (DEA) to resolve the enantiomers. researchgate.net Another approach used a Lux i-Amylose-3 column under normal phase conditions with a hexane/isopropanol mobile phase containing DEA. windows.net The elution order can be dependent on the specific column and conditions used, with one study reporting the elution of (R)-oxybutynin before (S)-oxybutynin. nih.gov

Recycling high-speed counter-current chromatography has also been applied for the preparative separation of oxybutynin enantiomers, using hydroxypropyl-β-cyclodextrin as a chiral selector. nih.gov

Table 1: Chiral HPLC Methods for Enantiomeric Purity Assessment of Oxybutynin

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Amycoat [tris-(3,5-dimethylphenyl carbamate)] (150 x 4.6 mm) | n-hexane-2-PrOH-DEA (80:20:0.1, v/v) | 0.5 | 225 | researchgate.net |

| Chiralpak AD (25 cm x 0.46 cm) | n-hexane-2-PrOH-DEA (80:20:0.1, v/v) | 0.5 | 225 | nih.gov |

| Lux® i-Amylose-3 (250 x 4.6 mm) | Hexane/Isopropanol with 0.1% Diethylamine (80:20) | 0.6 | Not Specified | windows.net |

| Chiralpak AD (100 x 2.1 mm I.D.) | Isocratic normal-phase (Hexane-based) | Not Specified | MS/MS | capes.gov.br |

Quantitative Determination of (R)-Oxybutynin and its Stereoselective Metabolites in Biological Matrices

The quantitative analysis of (R)-Oxybutynin and its primary active metabolite, N-desethyloxybutynin (DEOB), in biological matrices like plasma, cerebrospinal fluid (CSF), and microsomes is fundamental for pharmacokinetic and metabolism studies. capes.gov.brresearchgate.net These studies often reveal stereoselective metabolism, where the disposition of (R)- and (S)-enantiomers differs. researchgate.netresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the simultaneous determination of oxybutynin and DEOB enantiomers. capes.gov.brjchps.com Sample preparation is a critical step, with methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) being commonly used to isolate the analytes from the complex biological matrix. nih.govjchps.com For instance, a highly sensitive LC-MS/MS method for simultaneous determination in human plasma involved LLE with tert-methyl butyl ether. jchps.com Another approach utilized SPE with a C18 cartridge for extraction from human plasma prior to chiral HPLC analysis. nih.gov

The developed bioanalytical methods are validated to ensure linearity, accuracy, precision, and defined lower limits of quantification (LLOQ). One reported LC-MS/MS method demonstrated linearity from 0.049 to 13.965 ng/mL for oxybutynin and 0.249 to 70.255 ng/mL for N-desethyloxybutynin in human plasma. jchps.com An older HPLC method reported minimum detectable levels of 0.5 ng/ml for oxybutynin and 5 ng/ml for DEOB from a 2 ml plasma sample. nih.govtandfonline.com

Table 2: Bioanalytical Methods for Quantitative Determination of (R)-Oxybutynin and Metabolites

| Analytical Technique | Biological Matrix | Sample Preparation | Key Findings/Validation Parameters | Reference |

|---|---|---|---|---|

| HPLC-MS/MS | Human Plasma | Liquid-Liquid Extraction (tert-Methyl Butyl Ether) | LLOQ: 0.049 ng/mL (Oxybutynin), 0.249 ng/mL (N-Desethyloxybutynin) | jchps.com |

| HPLC-MS/MS | Human Plasma | Not Specified | Simultaneous determination of oxybutynin and N-desethyl oxybutynin enantiomers. | researchgate.net |

| SPE-Chiral HPLC | Human Plasma | Solid Phase Extraction (C18 cartridge) | Suitable for enantiomeric analyses in biological samples. | nih.gov |

| HPLC | Plasma | Not Specified | LLOQ: 0.5 ng/mL (Oxybutynin), 5 ng/mL (N-desethyloxybutynin) | nih.govtandfonline.com |

| HPLC-MS/MS | Biological Samples | Not Specified | Chiral separation on Chiralpak AD column coupled with MS/MS detection. | capes.gov.br |

In Vitro Assays for Receptor Binding and Functional Activity of (R)-Oxybutynin and its Metabolites

The pharmacological activity of (R)-Oxybutynin is primarily due to its antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov In vitro receptor binding and functional assays are essential to characterize the affinity and selectivity of (R)-Oxybutynin and its metabolites for different mAChR subtypes (M1, M2, M3, M4, and M5). nih.govdrugbank.com

Radioligand binding assays are commonly used to determine the binding affinity (expressed as the inhibition constant, Ki) of the compounds for various receptor subtypes. drugbank.comauajournals.org These assays typically involve measuring the displacement of a radiolabeled ligand, such as [³H]-N-methylscopolamine ([³H]-NMS), from receptor preparations. drugbank.comauajournals.org Tissues used for these assays include human bladder and parotid gland homogenates, as well as cell lines expressing cloned human muscarinic receptors. nih.govdrugbank.comauajournals.org

Studies consistently show that the antimuscarinic activity of racemic oxybutynin resides predominantly in the (R)-enantiomer. nih.govnih.gov (R)-Oxybutynin and its metabolite, (R)-N-desethyloxybutynin, generally exhibit higher potency than their corresponding (S)-enantiomers. drugbank.com Research indicates that both (R)-Oxybutynin and racemic oxybutynin are slightly more selective for M1 and M3 receptors over the M2 subtype. nih.gov The active metabolite, N-desethyloxybutynin (DEOB), has been shown to be more potent than the parent compound in binding to muscarinic receptors in several tissues. drugbank.comauajournals.orgnih.gov

Table 3: In Vitro Muscarinic Receptor Binding Affinities (Ki values) of (R)-Oxybutynin and Related Compounds

| Compound | Receptor/Tissue | Assay Type | Ki Value (nM) | Key Finding | Reference |

|---|---|---|---|---|---|

| (R)-Oxybutynin | Guinea Pig Bladder (M3) | Functional Assay | Not Specified | (R)-enantiomer is the predominant active component. | nih.gov |

| (R)-Oxybutynin | Rabbit Vas Deferens (M1) | Functional Assay | Not Specified | Stereoselective effects evident at M1, M2, and M3 receptors. | nih.gov |

| (R)-Oxybutynin | Guinea Pig Atria (M2) | Functional Assay | Not Specified | Isomeric ratio [(S)OXY/(R)OXY] ranged from 12 to 88. | nih.gov |

| (R)-Oxybutynin | Human Bladder | [³H]NMS Binding | ~14.3 | DEOB showed 4-5 times higher affinity than oxybutynin. | auajournals.org |

| (R)-N-desethyloxybutynin | Human Bladder | [³H]NMS Binding | ~3.3 | DEOB is more potent than the parent compound. | auajournals.org |

| (R)-Oxybutynin | Human Parotid Gland | [³H]NMS Binding | ~5.9 | Higher affinity for parotid gland vs. bladder receptors. | auajournals.org |

| rac-Desethyl oxybutynin | Rat Bladder | Receptor Binding | 5.38 | Active metabolite binds with high affinity to mAChRs. | caymanchem.com |

| rac-Desethyl oxybutynin | Rat Submaxillary Gland | Receptor Binding | 3.12 | Active metabolite binds with high affinity to mAChRs. | caymanchem.com |

Future Research Avenues and Emerging Therapeutic Potentials

Advancing (R)-Oxybutynin Delivery for Enhanced Pharmacokinetics

A primary focus of current research is the development of innovative delivery systems for (R)-Oxybutynin to optimize its pharmacokinetic profile. The goal is to maintain steady therapeutic concentrations, reduce side effects, and improve patient adherence. nih.govrjptonline.org

Oral formulations of oxybutynin (B1027) undergo extensive first-pass metabolism in the liver and gut, leading to the formation of the active metabolite N-desethyloxybutynin (DEO). fda.govdovepress.com While oxybutynin itself has antimuscarinic effects, DEO is believed to be a major contributor to anticholinergic side effects like dry mouth. tandfonline.commdpi.com Consequently, delivery systems that bypass or reduce this first-pass metabolism are highly sought after.

Transdermal Delivery Systems:

Transdermal patches and gels represent a significant advancement in oxybutynin delivery. fda.govnih.gov These systems allow the drug to be absorbed directly into the bloodstream, avoiding the gastrointestinal tract and initial liver metabolism. dovepress.comnih.gov This results in a lower ratio of the DEO metabolite to the parent compound, which is associated with improved tolerability. nih.gov

Clinical trials have demonstrated that transdermal oxybutynin can effectively reduce incontinence episodes. tandfonline.com For instance, a novel transdermal system incorporating an occlusive layer and a skin permeation enhancer has shown promise in clinical trials. nih.gov Research continues to refine these systems, with a focus on aspects like adhesion, consistent drug release, and skin integrity. nih.gov For example, proniosome gel formulations and transdermal sprays are being investigated to overcome issues like skin irritation reported with some topical applications. mdpi.com

Extended-Release Formulations:

Extended-release (ER) oral formulations have also been developed to provide a more stable plasma concentration of oxybutynin over a 24-hour period. rjptonline.orgresearchgate.net This sustained release helps to minimize the fluctuations in plasma drug levels seen with immediate-release versions, which can lead to a better side effect profile and the convenience of once-daily administration. mdpi.comresearchgate.net Studies have shown that ER oxybutynin is effective in managing OAB symptoms and may be more cost-effective than immediate-release formulations. researchgate.net

| Delivery System | Administration Route | Key Pharmacokinetic Feature | Primary Advantage |

| Immediate-Release (IR) Tablets | Oral | Rapid absorption and metabolism | Fast onset of action |

| Extended-Release (ER) Tablets | Oral | Sustained drug release over 24 hours | Reduced peak-to-trough fluctuations, once-daily dosing |

| Transdermal Patch | Topical | Bypasses first-pass metabolism | Lower levels of N-desethyloxybutynin (DEO), improved tolerability |

| Topical Gel | Topical | Bypasses first-pass metabolism | Alternative to patches, improved tolerability |

Exploring (R)-Oxybutynin's Potential in Other Cholinergic Disorders

The anticholinergic properties of (R)-Oxybutynin, which are central to its action in OAB, suggest its potential utility in other conditions characterized by cholinergic system dysregulation. medchemexpress.com The cholinergic system plays a crucial role in various bodily functions, and its disruption is implicated in several diseases.

While primarily known for its use in OAB, oxybutynin has been explored off-label for other conditions. wikipedia.orgnih.gov For instance, it has been used to manage hyperhidrosis (excessive sweating) and has shown some benefit in controlling detrusor instability associated with neurogenic bladder. wikipedia.orgnih.gov

Recent research has also pointed towards a potential role for (R)-Oxybutynin in combination with other drugs for treating obstructive sleep apnea (B1277953). mdpi.com Furthermore, the antispasmodic effects of oxybutynin on smooth muscle could be relevant in other disorders involving muscle hyperactivity. ebi.ac.uk Future research is likely to investigate the efficacy and safety of (R)-Oxybutynin, possibly in novel formulations, for these and other cholinergic-related conditions.

Pharmacogenomics and the Dawn of Personalized (R)-Oxybutynin Therapy

The field of pharmacogenomics, which studies how an individual's genetic makeup influences their response to drugs, holds significant promise for personalizing (R)-Oxybutynin therapy. It is known that there is wide inter-individual variability in the metabolism and response to oxybutynin. wikipedia.org

Oxybutynin is primarily metabolized by the cytochrome P450 enzyme system, specifically CYP3A4. nih.govfda.gov Genetic variations (polymorphisms) in the CYP3A4 gene can lead to differences in enzyme activity, affecting how quickly oxybutynin is metabolized and cleared from the body. Individuals who are "poor metabolizers" may have higher plasma concentrations of the drug, potentially increasing the risk of side effects, while "extensive metabolizers" might clear the drug more rapidly, possibly requiring different dosing strategies.

Future pharmacogenomic studies will likely focus on:

Identifying specific genetic markers that predict a patient's response to (R)-Oxybutynin.

Developing genetic tests that can help clinicians select the most appropriate dose and delivery system for individual patients.

Understanding the genetic basis of adverse drug reactions to (R)-Oxybutynin.

By integrating pharmacogenomic data into clinical practice, it may be possible to move towards a more personalized approach to (R)-Oxybutynin therapy, maximizing its efficacy while minimizing the risk of adverse effects.

Investigating the Long-Term Neurocognitive Safety of (R)-Oxybutynin

A critical area of ongoing research is the long-term neurocognitive safety of anticholinergic medications, including (R)-Oxybutynin. Given that these drugs block acetylcholine (B1216132), a neurotransmitter vital for cognitive processes, there are concerns about their potential long-term impact on the brain, particularly in older adults. iu.edu

Several observational studies have suggested a link between the use of anticholinergic drugs and an increased risk of cognitive impairment and dementia. nih.govpsychiatryonline.org Some studies have specifically implicated oxybutynin in cognitive decline. einj.orgurotoday.comresearchgate.net For example, one study found that the degree of memory change after three weeks of oxybutynin treatment was comparable to the decline that occurs over a decade of normal aging. urotoday.com Another systematic review reported an association between oxybutynin use and cognitive decline in patients both with and without baseline cognitive impairment. researchgate.net

However, the evidence is not entirely consistent, and other studies have not found a significant association, particularly with newer anticholinergic agents or with transdermal formulations of oxybutynin that result in lower systemic exposure to the DEO metabolite. nih.govnih.govnih.gov The cognitive effects can also vary between different anticholinergic drugs. demneuropsy.org

Future long-term neurocognitive safety research on (R)-Oxybutynin will need to:

Conduct large-scale, prospective, long-term studies to more definitively assess the risk of cognitive decline and dementia associated with (R)-Oxybutynin use, particularly in elderly populations.

Investigate whether different formulations of (R)-Oxybutynin (e.g., transdermal vs. oral) have different neurocognitive safety profiles.

Identify patient populations that may be at a higher risk for cognitive side effects from (R)-Oxybutynin.

Explore the mechanisms by which (R)-Oxybutynin might affect cognitive function.

The findings from this research will be crucial for informing clinical guidelines and ensuring the safe long-term use of (R)-Oxybutynin, especially in vulnerable patient populations.

Q & A

Q. What criteria validate the use of (R)-Oxybutynin in human tissue-based ex vivo models?

Retrosynthesis Analysis